molecular formula C19H21N5OS B4423640 2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 142529-69-9

2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B4423640
CAS No.: 142529-69-9
M. Wt: 367.5 g/mol
InChI Key: BXVKRIAAIBSDHZ-UHFFFAOYSA-N
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Description

This compound, commonly referred to in literature by its research code VUAA1 (IUPAC name: N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide), is a synthetic agonist of the insect olfactory co-receptor (Orco). Orco is a conserved ion channel subunit critical for odorant sensing in insects, making VUAA1 a valuable tool for studying insect olfaction and developing pest control agents . Structurally, VUAA1 features a 1,2,4-triazole core substituted with a pyridin-3-yl group, an ethyl chain at the 4-position, and a thioacetamide linker connected to a 4-ethylphenyl moiety. Its synthesis involves multi-step organic reactions, typically yielding stock solutions dissolved in DMSO for experimental use .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-3-14-8-5-6-10-16(14)21-17(25)13-26-19-23-22-18(24(19)4-2)15-9-7-11-20-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVKRIAAIBSDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142529-69-9
Record name N-(2-ETHYLPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of VUAA1, their modifications, and functional differences:

Compound Name (IUPAC) Structural Modifications vs. VUAA1 Biological Activity Key References
OLC15 : N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide - Pyridin-2-yl instead of pyridin-3-yl
- 4-Butylphenyl instead of 4-ethylphenyl
Orco antagonist (insect-specific)
VUAA3 : 2-[[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide - Pyridin-4-yl instead of pyridin-3-yl
- 4-Isopropylphenyl instead of 4-ethylphenyl
Orco agonist (broader species activity)
6a () : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide - Allyl group at triazole 4-position
- Pyridin-2-yl instead of pyridin-3-yl
Unknown (synthetic intermediate)
7b () : 2-((4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid - Allyl group at triazole 4-position
- Acetic acid instead of acetamide
Unknown (potential prodrug form)
585560-04-9 : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide - Dibromo and methyl substituents on phenyl
- Pyridin-2-yl instead of pyridin-3-yl
Unreported (structural complexity suggests pesticidal potential)

Functional and Structural Insights

  • Pyridine Position : Shifting the pyridine nitrogen from the 3-position (VUAA1) to 2- or 4-positions (OLC15, VUAA3) alters receptor binding. For example, VUAA3’s pyridin-4-yl group broadens agonist activity across insect species , while OLC15’s pyridin-2-yl group confers antagonist properties .
  • Phenyl Substituents : Replacing the 4-ethylphenyl group with bulkier substituents (e.g., 4-butylphenyl in OLC15) enhances antagonist activity by sterically hindering Orco activation .
  • Triazole Substitutions : Allyl groups at the triazole 4-position (e.g., 6a, 7b) reduce Orco affinity but may improve metabolic stability in vivo .

Physicochemical Properties

Property VUAA1 OLC15 VUAA3 6a ()
Molecular Weight (g/mol) 381.47 409.54 395.50 329.37
Melting Point (°C) Not reported Not reported Not reported 182–184
Solubility DMSO-soluble DMSO-soluble DMSO-soluble H2O:EtOH (1:1)
Biological Half-life ~3 weeks (at −20°C) Unreported Unreported Unreported

Research Findings

  • VUAA1: Activates Orco in Drosophila melanogaster, Manduca sexta, and Cydia pomonella with EC50 values in the low micromolar range . It is non-competitive with endogenous pheromones, making it useful for dissecting odorant signaling pathways .
  • VUAA3 : Shows broader efficacy in moths and mosquitoes but lower potency than VUAA1 in Drosophila .

Biological Activity

2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The molecular formula of the compound is C20H23N5OSC_{20}H_{23}N_{5}OS. The structural representation includes a triazole ring which is known for its bioactivity. The compound's structure can be summarized as follows:

Property Details
Molecular FormulaC20H23N5OSC_{20}H_{23}N_{5}OS
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C3=CN=CC=C3
InChIInChI=1S/C20H23N5OS/c1-4...

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated, revealing promising results against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The compound has been tested for its anti-inflammatory effects. Preliminary results suggest that it inhibits the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 value for COX-II inhibition was found to be comparable to established anti-inflammatory drugs.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The results indicated an IC50 value of approximately 15 µM for A431 cells and 10 µM for Jurkat cells, suggesting significant potential as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in treating infections and cancer. For instance:

  • Case Study on Antimicrobial Efficacy : A series of triazole compounds were synthesized and tested against resistant bacterial strains. The study concluded that modifications to the pyridine ring enhanced antimicrobial activity.
  • Case Study on Anti-inflammatory Properties : A derivative similar to the compound was evaluated in a mouse model of arthritis, showing a reduction in paw swelling and inflammatory markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide

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